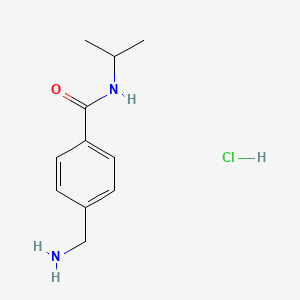

4-(aminomethyl)-N-isopropylbenzamide hydrochloride

Description

4-(Aminomethyl)-N-isopropylbenzamide hydrochloride is a benzamide derivative characterized by an aminomethyl group at the para position of the benzene ring and an isopropyl substituent on the amide nitrogen. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications, such as peptide derivatization or enzyme inhibition studies. Its molecular formula is C₁₂H₁₉ClN₂O, with a molecular weight of 260.75 g/mol (calculated).

Properties

IUPAC Name |

4-(aminomethyl)-N-propan-2-ylbenzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.ClH/c1-8(2)13-11(14)10-5-3-9(7-12)4-6-10;/h3-6,8H,7,12H2,1-2H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMGAPTXVCYUBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=C(C=C1)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-N-isopropylbenzamide hydrochloride typically involves the reaction of 4-(aminomethyl)benzoic acid with isopropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-N-isopropylbenzamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form primary amines.

Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-(aminomethyl)-N-isopropylbenzamide hydrochloride is used in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-N-isopropylbenzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the isopropyl group provides hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-(aminomethyl)-N-isopropylbenzamide hydrochloride and related benzamide derivatives:

Structural and Functional Insights

- Substituent Effects on Solubility : The isopropyl group in the target compound balances hydrophilicity and hydrophobicity, enabling solubility in aqueous and organic solvents. In contrast, the chloro and isobutyl substituents in the meta-chloro derivative (Entry 2) increase lipophilicity, favoring membrane permeability .

- Biological Activity : The dimethyl variant (Entry 3) exhibits higher metabolic stability due to reduced steric hindrance, making it suitable for central nervous system (CNS) drug design . The imidazole-containing analog (Entry 4) demonstrates chelation properties, suggesting utility in metalloenzyme inhibition .

- Safety Profiles : Hydrochloride salts generally improve safety by reducing volatility. However, the chloro-substituted analog (Entry 2) may pose higher toxicity risks due to halogenated byproducts, as indicated in safety data sheets (SDS) for related compounds .

Peptide Derivatization

This compound has been utilized in peptide fragmentation studies. Its high proton affinity facilitates efficient derivatization of peptide N-termini, enhancing ionization in mass spectrometry . Comparative studies show that its fragmentation efficiency exceeds that of nicotinic acid derivatives but is inferior to amidinobenzamide-based reagents .

Pharmacological Potential

While direct pharmacological data are sparse, analogs like 3-(aminomethyl)-4-chloro-N-isobutylbenzamide hydrochloride (Entry 2) have shown inhibitory activity against kinases such as JAK2 and EGFR, with IC₅₀ values in the micromolar range . These findings suggest that the target compound could be optimized for similar targets by modifying its substituent pattern.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.